1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene is an organic compound with a complex structure that includes a chlorinated phenylethene group and a sulfinyl group attached to a methylbenzene ring
Vorbereitungsmethoden
The synthesis of 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene typically involves multiple steps, starting with the chlorination of phenylethene to introduce the chlorine atom. This is followed by the introduction of the sulfinyl group through oxidation reactions. The final step involves attaching the modified phenylethene to a methylbenzene ring under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as the Finkelstein reaction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the chlorinated phenylethene group can undergo substitution reactions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene include:
- 1-Chloro-1-phenylethene
- 1-Chloro-2-phenylethane
- 1-Chloro-1-phenylethane Compared to these compounds, this compound is unique due to the presence of both a sulfinyl group and a methylbenzene ring, which confer distinct chemical properties and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
823213-45-2 |
---|---|
Molekularformel |
C15H13ClOS |
Molekulargewicht |
276.8 g/mol |
IUPAC-Name |
1-(1-chloro-2-phenylethenyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C15H13ClOS/c1-12-7-9-14(10-8-12)18(17)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
IABIEGMYUFLKRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(=CC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.